N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-7-19(23)21-17-11-12-18-16(14-17)10-6-13-22(18)20(24)15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,2,6-7,10,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMOBKWXWYYAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure its consistency and quality .
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The butanamide moiety undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 6 hours cleaves the amide bond, producing 4-aminobutyric acid and 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine .
-
Basic Hydrolysis : NaOH (4M) in ethanol/water (1:1) at 80°C for 4 hours generates the corresponding carboxylate salt.
Hydrogenation Reactions
The tetrahydroquinoline core participates in catalytic hydrogenation :
-
Ring Saturation : Under 1–3 bar H₂ with Pd/C or Rh catalysts, the tetrahydroquinoline ring remains intact, but substituents like benzoyl groups may reduce to benzyl alcohols .
-
Enantioselective Hydrogenation : Using chiral ligands (e.g., (S)-SegPhos), the compound achieves enantiomeric excess (ee) >95% in asymmetric syntheses .
N-Alkylation/Acylation
The secondary amine in the tetrahydroquinoline ring undergoes N-alkylation with alkyl halides (e.g., methyl iodide) or N-acylation with acyl chlorides (e.g., acetyl chloride) in DMF at 60°C .
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃ | N-Methyl derivative | 75% |
| N-Acetylation | AcCl, Et₃N | N-Acetyl derivative | 82% |
Electrophilic Aromatic Substitution
The benzoyl group directs electrophilic substitutions (e.g., nitration, sulfonation) at the para position:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (yield: 65%) .
-
Sulfonation : SO₃/H₂SO₄ forms a sulfonic acid derivative (yield: 58%) .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, forming quinoline and benzamide fragments .
-
Photodegradation : UV light (254 nm) induces cleavage of the amide bond, with a half-life of 8 hours in methanol.
Key Research Findings
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic benefits in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
- Substituent Diversity: The target compound’s butanamide group distinguishes it from analogs with sulfonamide (e.g., ), fluorinated benzamide (e.g., ), or heterocyclic carboximidamide (e.g., ) substituents. These variations influence electronic properties, solubility, and target binding.
- Core Modifications: Baxdrostat features a tetrahydroisoquinoline core instead of tetrahydroquinoline, which may enhance rigidity and alter receptor selectivity.
- Stereochemical Complexity: The chiral separation of compound 35 highlights the role of stereochemistry in biological activity, suggesting that the target compound’s lack of chiral centers (based on its structure) may simplify synthesis but reduce enantiomer-specific efficacy.
Physicochemical Properties
Table 2: Molecular Weight and Functional Group Impact
Analysis:
- Lipophilicity: The butanamide group in the target compound likely confers intermediate lipophilicity compared to shorter-chain amides (e.g., Baxdrostat’s propionamide) or polar sulfonamides .
- Bioavailability: Fluorinated analogs (e.g., ) may exhibit superior oral bioavailability due to reduced metabolic degradation, whereas bulkier groups (e.g., sulfonamide in ) could limit membrane permeability.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 322.41 g/mol |
| Molecular Formula | C20H22N2O2 |
| LogP | 3.4366 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 38.701 Ų |
The compound is classified as achiral and has a significant logP value indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways. For instance:
- Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways. This modulation leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values around 15 µM .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses.
Efficacy Studies
A series of efficacy studies have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings | Reference |
|---|---|---|
| In vitro | Induced apoptosis in MCF-7 cells | |
| In vivo | Reduced tumor growth in xenograft models | |
| Cytokine Production | Decreased TNF-alpha levels |
These results indicate a multifaceted approach to its biological activity, suggesting potential applications in cancer therapy and inflammatory diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide and its analogs?
Methodological Answer: Synthesis typically involves multi-step functionalization of the tetrahydroquinoline core. For example:
- Step 1: React 6-amino-1,2,3,4-tetrahydroquinoline with benzoyl chloride to introduce the 1-benzoyl group.
- Step 2: Couple the resulting intermediate with butanoyl chloride via amide bond formation using a coupling agent like EDCI/HOBt in DMF.
- Optimization: Control reaction temperature (0–25°C) and stoichiometry (1.2–1.5 equiv acyl chloride) to minimize side reactions.
Key Data from Analog Synthesis (Example):
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzoylation | Benzoyl chloride, DCM, RT, 12h | 85–90 | |
| Amide Coupling | Butanoyl chloride, EDCI, DMF | 70–75 |
Reference: Similar protocols for tetrahydroquinoline derivatives are detailed in , where yields and conditions are optimized for analogous structures .
Q. How can structural characterization of this compound be performed?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR in deuterated solvents (e.g., CDCl or DMSO-d) to confirm substituent positions. For example, the benzoyl group’s aromatic protons appear as a multiplet at δ 7.4–7.6 ppm, while the tetrahydroquinoline protons show characteristic splitting patterns .
- Mass Spectrometry (MS): High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] at m/z 351.18). Validate purity (>95%) via HPLC with UV detection (λ = 254 nm) .
Example NMR Data (Analog):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tetrahydroquinoline C-H | 2.8–3.2 | m | 4H |
| Benzoyl aromatic H | 7.4–7.6 | m | 5H |
Reference: provides detailed NMR and MS data for structurally related compounds .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved?
Methodological Answer:
- Chiral Chromatography: Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column.
- Conditions: 50% isopropyl alcohol/CO, 100 bar, flow rate 50 mL/min.
- Sample Prep: Dissolve in ethanol with 0.2% diethylamine (5.75 g/L).
- Outcome: Baseline separation of enantiomers (RT difference >0.8 min) with >99% enantiomeric excess (ee) .
Key Parameters from :
| Column | Mobile Phase | Flow Rate | ee Achieved |
|---|---|---|---|
| Chiralpak AD-H | 50% IPA/CO (+0.2% DEA) | 50 mL/min | 99.86% |
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Modify Substituents:
- Vary the benzoyl group (e.g., halogenation, methoxy substitution) to assess electronic effects.
- Replace butanamide with shorter/longer acyl chains or heterocyclic amides.
- Biological Assays: Test analogs for target activity (e.g., tubulin inhibition, kinase modulation) using:
- In vitro assays (e.g., microtubule polymerization inhibition, IC determination).
- Competitive binding studies with fluorescent probes (e.g., colchicine-site binding).
Example from : Structurally similar quinolyl butanamide derivatives (e.g., D.1.8–D.1.15) are reported as tubulin inhibitors, suggesting a scaffold-based SAR approach .
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Validate assay conditions (e.g., cell line specificity, protein concentration).
- Analytical Consistency: Ensure compound purity (>95% by HPLC) and stereochemical homogeneity (e.g., chiral HPLC for enantiomers).
- Data Normalization: Use internal controls (e.g., paclitaxel for microtubule stabilization) to calibrate activity measurements.
Reference: highlights the importance of analytical rigor in resolving enantiomer-specific activity discrepancies .
Q. What computational methods are suitable for predicting target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to tubulin’s colchicine site.
- PDB Template: 1SA0 (tubulin-colchicine complex).
- Parameterization: Apply AMBER force fields for ligand-protein interactions.
- MD Simulations: Run 100-ns simulations in explicit solvent to assess binding stability.
Supporting Data: ’s patent suggests structural analogs target tubulin, guiding computational prioritization .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Perform reactions in a fume hood to avoid inhalation (S22 compliance) .
- Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal.
Reference: Safety guidelines in and emphasize avoiding skin/eye contact and proper waste management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
